6-Methoxyisoquinolin-4-amine 6-Methoxyisoquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513882
InChI: InChI=1S/C10H10N2O/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,11H2,1H3
SMILES: COC1=CC2=C(C=NC=C2C=C1)N
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

6-Methoxyisoquinolin-4-amine

CAS No.:

Cat. No.: VC13513882

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxyisoquinolin-4-amine -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 6-methoxyisoquinolin-4-amine
Standard InChI InChI=1S/C10H10N2O/c1-13-8-3-2-7-5-12-6-10(11)9(7)4-8/h2-6H,11H2,1H3
Standard InChI Key VIRYHFKACBTPCK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=NC=C2C=C1)N
Canonical SMILES COC1=CC2=C(C=NC=C2C=C1)N

Introduction

Structural and Physicochemical Properties

Isoquinoline derivatives share a bicyclic structure composed of a benzene ring fused to a pyridine ring. In 6-methoxyisoquinolin-4-amine, the methoxy group (-OCH₃) occupies the 6-position, while the amine (-NH₂) is at the 4-position (Figure 1). This substitution pattern influences electronic distribution, solubility, and intermolecular interactions.

Table 1: Key Physicochemical Properties of 6-Methoxyisoquinolin-4-Amine

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.199 g/mol
Density1.217 g/cm³
Boiling Point369.6°C at 760 mmHg
Flash Point177.4°C
GHS ClassificationWarning (H302, H315, H319, H335)

The compound’s moderate boiling point and flash point suggest stability under standard laboratory conditions, though its GHS classification underscores the need for careful handling to avoid ingestion, skin/eye contact, or inhalation .

Synthetic Methodologies

Multi-Component Reactions and Cyclization Strategies

While no direct synthesis of 6-methoxyisoquinolin-4-amine is documented, analogous isoquinoline syntheses involve multi-component reactions. For example, triazolo[5,1-a]isoquinolines are synthesized via a Pomeranz-Fritsch reaction using acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide in toluene at 100°C . Acid-catalyzed ring-opening and subsequent chlorination with SOCl₂ yield intermediates like 1-chloromethylisoquinoline, which undergo alkylation or reductive amination to introduce amine functionalities .

Reductive Amination and Functionalization

Reductive amination of ketones or aldehydes with primary amines represents a viable route. In studies of CXCR4 antagonists, butane-1,4-diamine was mono-protected with di-tert-butyl dicarbonate, then subjected to reductive amination with cyclic ketones (e.g., 6,7-dihydroquinolin-8(5H)-one) using NaBH(OAc)₃ . Similar strategies could be adapted to introduce the 4-amine group in 6-methoxyisoquinoline.

Table 2: Representative Synthetic Steps for Isoquinoline Analogues

StepReagents/ConditionsKey Intermediate
CyclizationH₂SO₄, H₂O, 100°CTriazolo[5,1-a]isoquinoline
ChlorinationSOCl₂, RT1-Chloromethylisoquinoline
Reductive AminationNaBH(OAc)₃, DCMSecondary Amine Derivatives

Pharmacological Activity and Mechanisms

P-Glycoprotein Inhibition

6-Methoxy-2-arylquinoline analogues inhibit P-glycoprotein (P-gp), a drug efflux pump implicated in multidrug resistance. While these studies focus on quinoline cores, structural parallels suggest that 6-methoxyisoquinolin-4-amine could modulate P-gp through π-π stacking and hydrophobic interactions within the transmembrane domain .

Allosteric Modulation of GLP-1 Receptors

Spirocyclic isoquinolines like 6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] act as positive allosteric modulators of glucagon-like-peptide-1 (GLP-1) receptors, enhancing insulin secretion. The 4-amine group in 6-methoxyisoquinolin-4-amine may similarly stabilize receptor conformations, though empirical validation is needed.

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedAvoid ingestion; use PPE
H315: Skin irritationWear gloves and lab coat
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood or respirator

Proper storage in a cool, dry environment and adherence to waste disposal regulations (e.g., incineration) are critical to minimize environmental impact .

Emerging Applications and Future Directions

Material Science

Isoquinoline derivatives serve as ligands in catalytic systems and precursors for fluorescent dyes. The electron-rich 4-amine group in 6-methoxyisoquinolin-4-amine could enhance chelation with transition metals, enabling applications in organic electronics .

Drug Discovery

Fragment-based drug design (FBDD) could leverage the compound’s rigid scaffold to develop kinase inhibitors or epigenetic modulators. Molecular docking studies against targets like CDK2 or HDACs are warranted to explore these possibilities .

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